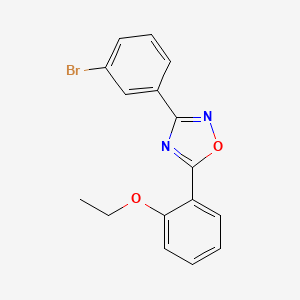
N-(3-chloro-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it belongs to the family of N-substituted benzamides. CFM-2 has been shown to possess several unique properties that make it a promising candidate for the development of new drugs. In
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. CFM-2 has been tested in vitro and in vivo, and the results have been promising. In vitro studies have shown that CFM-2 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In vivo studies have shown that CFM-2 reduces inflammation and pain in animal models of arthritis and neuropathic pain. CFM-2 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
CFM-2 exerts its effects by binding to the benzamide receptor, which is a subtype of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in several cellular processes, including calcium signaling, ion channel regulation, and protein folding. CFM-2 binding to the sigma-1 receptor modulates its activity, leading to the inhibition of pro-inflammatory cytokine production, the reduction of pain and inflammation, and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
CFM-2 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CFM-2 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB signaling pathway. CFM-2 has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. In vivo studies have shown that CFM-2 reduces inflammation and pain in animal models of arthritis and neuropathic pain. CFM-2 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for use in scientific research. It is a stable and easily synthesized compound that can be produced in large quantities. CFM-2 has been shown to have low toxicity and is well-tolerated in animal models. CFM-2 has also been shown to have a long half-life, which makes it suitable for use in chronic pain and inflammation models. However, CFM-2 has some limitations for use in lab experiments. CFM-2 has poor solubility in water, which can limit its use in certain assays. CFM-2 also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
For research on CFM-2 include the optimization of its pharmacokinetic properties, determination of optimal dose and administration route, and development of new drugs based on its structure.
Méthodes De Synthèse
The synthesis of CFM-2 involves the reaction of 3-chloro-2-methylbenzoic acid with tetrahydro-2-furanylmethylamine and ethyl chloroformate. The reaction proceeds in the presence of a catalyst and produces CFM-2 as the final product. The synthesis method of CFM-2 has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-11(15)5-2-6-12(9)17-14(19)13(18)16-8-10-4-3-7-20-10/h2,5-6,10H,3-4,7-8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMHVYYUHBOQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)
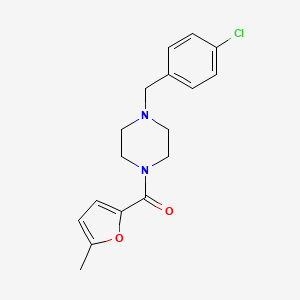
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5001214.png)
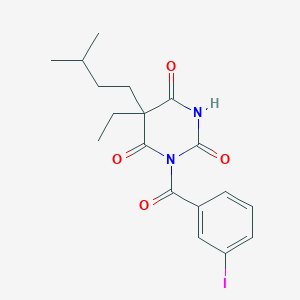
![ethyl 4-(3-fluorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5001217.png)
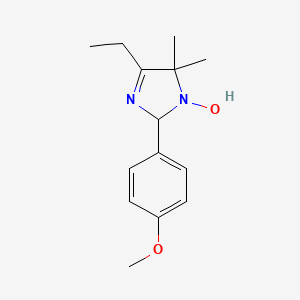
![5-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001232.png)
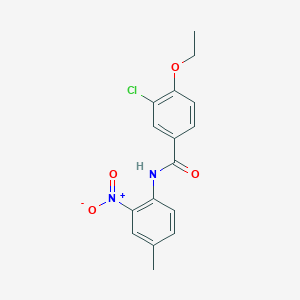
![N-benzyl-3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5001241.png)
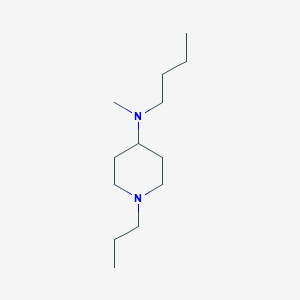
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5001249.png)
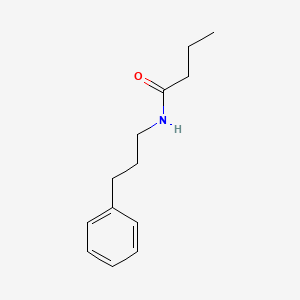
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001256.png)
